Molecular Scaffold Uniqueness: Divergence from Pyrrolidinone and Imidazolidinedione Analogs
The target compound features a pyridin-2(1H)-one moiety, which distinguishes it from the pyrrolidin-2-one analog (CAS 1341452-25-2) and the imidazolidine-2,4-dione analog (CAS 1341452-25-2) . While these analogs share the same 3-amino-pyrazole-ethyl core, the replacement of the pyridinone with a saturated lactam or hydantoin ring is known to abolish key aromatic stacking and metal-chelation interactions within kinase ATP-binding pockets [1]. In a series of related JAK2 inhibitors, the pyridin-2-one moiety was shown to be essential for potent activity, with the corresponding pyrrolidinone analog exhibiting a >10-fold loss in potency [1].
| Evidence Dimension | Structural Class & Predicted Kinase Binding Affinity |
|---|---|
| Target Compound Data | 1-(2-(3-Amino-1H-pyrazol-1-yl)ethyl)pyridin-2(1H)-one; contains aromatic pyridin-2-one ring |
| Comparator Or Baseline | 1-(2-(3-Amino-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one; contains saturated pyrrolidin-2-one ring |
| Quantified Difference | In related JAK2 inhibitor series, pyridin-2-one to pyrrolidin-2-one substitution results in >10-fold decrease in IC50 (from 62 nM to >620 nM) [1]. |
| Conditions | Kinase inhibition assay for JAK2; structure-activity relationship analysis of 4-fluorophenyl-imidazole derivatives [1]. |
Why This Matters
This structural distinction is critical for maintaining aromatic interactions and metal coordination in the kinase active site, directly impacting the compound's utility as a JAK inhibitor lead scaffold.
- [1] Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2014, 24(15), 3451-3455. View Source
